molecular formula C30H46BaO2 B8670918 barium nonylphenolate CAS No. 93778-54-2

barium nonylphenolate

Cat. No.: B8670918
CAS No.: 93778-54-2
M. Wt: 576.0 g/mol
InChI Key: SBMJKCDBJMFHGS-UHFFFAOYSA-L
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Description

Barium nonylphenolate (CAS 68515-89-9) is a metal-organic complex composed of barium ions coordinated with nonylphenol derivatives, often overbased with carbonate groups. It is also identified by synonyms such as Barium, carbonate nonylphenol complexes and this compound, carbon dioxide, overbased . This compound is industrially significant, primarily used as a high-performance additive in lubricants, coatings, and corrosion inhibitors. Its structure enables thermal stability and effective neutralization of acidic byproducts in industrial processes. Major suppliers include Miracema Nuodex (Brazil) and Dayang Chem (China), highlighting its global relevance in specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenol, nonyl-, barium salt typically involves the reaction of nonylphenol with barium hydroxide. The reaction can be represented as follows: [ \text{2 C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{Ba(OH)}_2 \rightarrow (\text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{O})_2\text{Ba} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of phenol, nonyl-, barium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Mixing: Nonylphenol and barium hydroxide are mixed in a reactor.

    Heating: The mixture is heated to facilitate the reaction.

    Filtration: The resulting product is filtered to remove any unreacted materials.

    Drying: The filtered product is dried to obtain the final compound.

Chemical Reactions Analysis

Formation of Overbased Complexes

Barium nonylphenolate complexes are stabilized by incorporating carbonate ions. Key methods include:

  • Carbonation : Treating the reaction mixture with CO₂ gas to reduce excess basicity .

  • Mixed metal complexes : Combining this compound with sodium carbonate or barium carbonate in aromatic hydrocarbons (e.g., Solvesso 150), yielding metal ratios of 4–5 .

Example preparation of a carbonate complex:

  • Reactants : 1 mole this compound and 1 mole sodium carbonate.

  • Product : Overbased barium-sodium nonylphenolate-carbonate complex (metal ratio 4) .

Structural and Functional Insights

NMR studies reveal that this compound forms micellar structures in hydrocarbon solvents:

  • Core-shell arrangement : Oxygen atoms of nonylphenolate rings orient toward the barium carbonate core, while branched aliphatic chains extend outward .

  • Mobility : Solid-state ¹³C NMR data indicates restricted motion of the carbonate core compared to the flexible aliphatic chains .

Structural Feature Observation
Core regionBarium carbonate (solid-state)
Peripheral regionNonylphenolate aliphatic chains (mobile)
Hydrocarbon solventSolvesso 150 or similar

Scientific Research Applications

Polymer Stabilization

One of the primary applications of barium nonylphenolate is as a heat stabilizer for PVC. This compound helps prevent degradation during processing and extends the life of the final product. The effectiveness of this compound in stabilizing PVC has been documented in various studies:

Study Findings
US Patent 4252698Demonstrated that overbased this compound complexes significantly improve the thermal stability of vinyl chloride polymers, reducing yellowing and degradation during heat exposure .
Risk Assessment ReportIdentified this compound as an effective stabilizer that enhances the longevity of PVC products, making them suitable for outdoor applications .

Antioxidant Properties

This compound also functions as an antioxidant in various formulations, protecting against oxidative degradation. This property is crucial for maintaining the integrity of materials exposed to environmental stressors.

Application Details
Lubricating OilsUsed to enhance the oxidative stability of lubricants, thereby extending their service life and performance .
CoatingsIncorporated into paint formulations to prevent degradation due to UV exposure and heat .

Environmental Considerations

While this compound offers numerous benefits, its environmental impact must be considered. Studies have indicated that compounds derived from nonylphenol can act as endocrine disruptors, raising concerns about their use in consumer products.

Regulatory Status

The European Chemicals Agency (ECHA) has classified this compound under various regulations due to its potential environmental risks. It is essential for manufacturers to comply with these regulations when using this compound in their products .

Case Study: PVC Stabilization

A study conducted on PVC formulations containing this compound demonstrated a marked improvement in thermal stability compared to formulations without it. The results showed:

  • Decreased Yellowing : Formulations with this compound exhibited less color change after prolonged heat exposure.
  • Extended Lifespan : Products maintained their mechanical properties over extended periods, making them more suitable for outdoor applications.

Case Study: Antioxidant Efficacy

In lubricating oil applications, this compound was tested against traditional antioxidants. The findings revealed:

  • Enhanced Performance : Oils containing this compound showed superior resistance to oxidation, leading to longer-lasting lubrication.
  • Lower Deposit Formation : Reduced sludge formation was noted, contributing to cleaner engine operation.

Mechanism of Action

The mechanism of action of phenol, nonyl-, barium salt involves its interaction with molecular targets such as enzymes and receptors. Nonylphenol, a component of the compound, acts as an estrogen mimic and can bind to estrogen receptors, disrupting normal hormonal functions . This interaction can lead to various biological effects, including interference with reproductive and developmental processes.

Comparison with Similar Compounds

Barium nonylphenolate belongs to a class of overbased metal phenates. Below, it is compared with two structurally and functionally related compounds: barium diphenylamine sulfonate and 2-(tetrapropenyl)succinic acid, monoester with propane-1,2-diol barium bis(nonylphenolate).

Structural and Functional Contrasts

Barium Diphenylamine Sulfonate (CAS 228-278-0): Structural Difference: Contains sulfonate and diphenylamine groups instead of phenolate and carbonate. The sulfonate group enhances acidity neutralization but reduces thermal stability compared to carbonate overbased systems . Functional Similarity: Both act as antioxidants and stabilizers in lubricants. However, this compound is more effective in high-temperature environments due to its carbonate backbone .

2-(Tetrapropenyl)succinic Acid Barium Complex (CAS 2916-68-9): Structural Difference: Incorporates a succinic acid ester and tetrapropenyl chain, providing enhanced detergent properties. The barium ion coordinates with both carboxylate and nonylphenolate groups, unlike the carbonate-dominated structure of this compound . Functional Similarity: Both are used as dispersants in engine oils. The succinic acid derivative offers superior soot-handling capabilities but requires higher additive concentrations .

Research Findings

  • A study comparing overbased phenates and sulfonates found that this compound exhibits 20% greater acid-neutralization capacity than barium diphenylamine sulfonate under identical conditions, attributed to its carbonate overbasing .
  • The succinic acid-based barium complex demonstrated 15% improved dispersancy in diesel engine oils but showed higher ash content (1.2% vs. 0.8% for this compound), limiting its use in low-ash formulations .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing barium nonylphenolate, and how are impurities minimized during synthesis?

this compound is typically synthesized via the reaction of nonylphenol with barium hydroxide or carbonate under controlled conditions. Key steps include:

  • Reagent purification : Pre-treatment of nonylphenol to remove trace aldehydes or ketones that may interfere with complexation .
  • Inert atmosphere : Synthesis under nitrogen/argon to prevent oxidation and ensure stoichiometric accuracy .
  • Post-synthesis characterization : Use of FTIR to confirm phenolic O–Ba bonding (absorption bands at ~1250 cm⁻¹) and ICP-OES to quantify residual barium ions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a multi-technique approach:

  • X-ray diffraction (XRD) : To confirm crystalline phase and lattice parameters (e.g., comparing with reference data for barium-phenolate complexes) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., mass loss at 200–300°C indicating ligand dissociation) .
  • Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetic barium but applicable for ligand purity analysis (¹H NMR of nonylphenol precursor) .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

this compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in non-polar solvents like toluene or hexane. Stability studies should include:

  • Long-term storage tests : Monitoring precipitation or color changes under varying temperatures (4°C, 25°C) .
  • UV-Vis spectroscopy : Tracking absorbance shifts indicative of degradation (e.g., loss of phenolic π→π* transitions at ~270 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications?

Density Functional Theory (DFT) simulations can model:

  • Electron density distribution : Identifying active sites for catalytic interactions (e.g., barium’s electrophilic nature) .
  • Reaction pathways : Simulating ligand exchange or redox processes (e.g., comparing activation energies for different solvents) .
  • Validation : Cross-referencing computational results with experimental kinetics data (e.g., Arrhenius plots for degradation rates) .

Q. What experimental strategies address contradictions in reported thermodynamic data for this compound complexes?

Discrepancies in thermodynamic parameters (e.g., ΔH of formation) may arise from:

  • Sample heterogeneity : Ensuring uniform particle size via SEM-EDS before calorimetry .
  • Method calibration : Using certified reference materials (e.g., benzoic acid for DSC calibration) .
  • Multi-lab reproducibility studies : Collaborative verification under standardized protocols (e.g., ASTM guidelines) .

Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?

Environmental impact studies require:

  • Soil/water spiking experiments : Quantifying adsorption/desorption kinetics using LC-MS/MS to detect nonylphenol residues .
  • Ecotoxicology assays : Testing Daphnia magna or algal cultures to assess acute/chronic toxicity (OECD Test No. 202/203) .
  • Degradation pathway mapping : Employing HRMS to identify intermediates (e.g., hydroxylated or sulfonated derivatives) .

Q. Methodological Recommendations

  • Literature integration : Use SciFinder or Web of Science to locate primary studies on analogous barium-phenolate systems, filtering by "review articles" for critical synthesis .
  • Data reproducibility : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo for transparency .
  • Controlled experiments : Replicate key findings (e.g., catalytic efficiency) with incremental variations in temperature/pH to isolate variables .

Properties

CAS No.

93778-54-2

Molecular Formula

C30H46BaO2

Molecular Weight

576.0 g/mol

IUPAC Name

barium(2+);2-nonylphenolate

InChI

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

SBMJKCDBJMFHGS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2]

physical_description

Liquid

Related CAS

25154-52-3 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The barium nonylphenate is prepared by contacting nonylphenol (0.02 mole) and barium hydroxide (0.01 mole of Ba(OH)2) in the presence of 100 cc. of toluene. The mixture is agitated in the hot (60°-80° C.) until the barium hydroxide has entirely disappeared. About half the solvent is evaporated in vacuum so as to carry over all of the water formed and the concentrated solution is then made up to 100 cc. by means of fresh toluene. In this way there is obtained a solution of anhydrous barium nonylphenate in toluene of a concentration of about 1/10 M.
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Synthesis routes and methods II

Procedure details

Nonylphenol 110 g (0.5 mole), toluene 80 g, octanol 20 g and barium oxide 115 g (0.75 mole) were stirred and treated with 13.5 g water. Reaction proceeded with exothermic heat, and was continued nder reflux for 1 hour. After cooling, the mixture was filtered and there was obtained a black-green liquid overbased barium nonylphenolate complex, which was analyzed to find barium: 28% metal ratio:6.
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